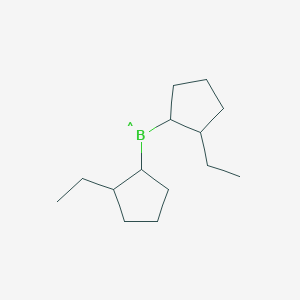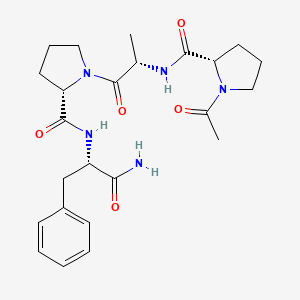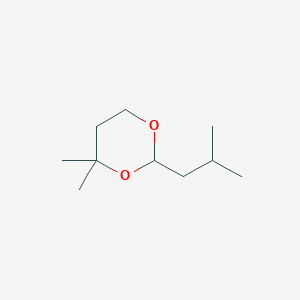
Bis(2-ethylcyclopentyl)boranyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-ethylcyclopentyl)boranyl is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of boron atoms bonded to 2-ethylcyclopentyl groups, which impart distinct reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-ethylcyclopentyl)boranyl typically involves the reaction of boron-containing precursors with 2-ethylcyclopentyl derivatives. One common method involves the use of boron tribromide and 2-ethylcyclopentyl magnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-ethylcyclopentyl)boranyl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or ozone, leading to the formation of boronic acids or boronates.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of borohydrides.
Substitution: The compound can participate in substitution reactions where the 2-ethylcyclopentyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, ozone; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are often conducted in dry ether or THF.
Substitution: Various halides or nucleophiles; reactions may require catalysts like palladium or nickel.
Major Products Formed
Oxidation: Boronic acids, boronates.
Reduction: Borohydrides.
Substitution: Functionalized boron compounds with diverse applications.
Applications De Recherche Scientifique
Bis(2-ethylcyclopentyl)boranyl has found applications in several scientific research areas:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with biomolecules.
Medicine: Explored for its role in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mécanisme D'action
The mechanism by which bis(2-ethylcyclopentyl)boranyl exerts its effects involves the interaction of boron atoms with various molecular targets. In biological systems, the compound can form stable complexes with nucleic acids and proteins, influencing cellular processes. The boron atoms can also participate in electron transfer reactions, impacting metabolic pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-ethylhexyl)boranyl
- Bis(2-ethylcyclohexyl)boranyl
- Bis(2-ethylphenyl)boranyl
Uniqueness
Bis(2-ethylcyclopentyl)boranyl is unique due to its specific structural configuration, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the 2-ethylcyclopentyl groups provides a balance between steric hindrance and electronic effects, making it suitable for a wide range of applications .
Propriétés
Numéro CAS |
60134-86-3 |
|---|---|
Formule moléculaire |
C14H26B |
Poids moléculaire |
205.17 g/mol |
InChI |
InChI=1S/C14H26B/c1-3-11-7-5-9-13(11)15-14-10-6-8-12(14)4-2/h11-14H,3-10H2,1-2H3 |
Clé InChI |
PVAGTGWOXNUPCL-UHFFFAOYSA-N |
SMILES canonique |
[B](C1CCCC1CC)C2CCCC2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[1-(4-Methylphenyl)ethyl]sulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14617746.png)


![Propan-2-yl 3,7-dimethyl-9-[(pentan-3-yl)oxy]non-2-enoate](/img/structure/B14617762.png)
![N,N-Dimethyl-N'-(4-{[6-(propylsulfanyl)pyridin-2-yl]oxy}phenyl)urea](/img/structure/B14617768.png)


![Benzoic acid, 2-[(2-aminobenzoyl)amino]-5-methyl-](/img/structure/B14617804.png)
![4H-Imidazo[4,5-d]-1,2,3-triazin-4-one, 3,5-dihydro-3-hydroxy-](/img/structure/B14617807.png)
![N-{[3-(Dimethylamino)phenyl]methylidene}hydroxylamine](/img/structure/B14617810.png)

![3-Ethyl-1-(3-iodophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14617820.png)
![3-Methyl-6-[(3-phenylpropyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14617830.png)
